Cas no 406726-92-9 (9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)
9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Chemical and Physical Properties
Names and Identifiers
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- 9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
- 9-n-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- 2,7-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-N-9-OCTYLCARBAZOLE
- 9-octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- 9-n-Octyl-9H-carbazole-2,7-diboronic Acid Bis(pinacol) Ester
- N-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- 9-Octylcarbazole-2,7-diboronic acid dipinacol ester
- AK123230
- 9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole;2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-octylcarbazo
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- MDL: MFCD23703114
- Inchi: 1S/C32H47B2NO4/c1-10-11-12-13-14-15-20-35-27-21-23(33-36-29(2,3)30(4,5)37-33)16-18-25(27)26-19-17-24(22-28(26)35)34-38-31(6,7)32(8,9)39-34/h16-19,21-22H,10-15,20H2,1-9H3
- InChI Key: XVVSDGVWSRLSDI-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC3C4C=CC(B5OC(C)(C)C(C)(C)O5)=CC=4N(CCCCCCCC)C=3C=2)OC(C)(C)C1(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 39
- Rotatable Bond Count: 9
- Complexity: 756
- Topological Polar Surface Area: 41.8
Experimental Properties
- Density: 1.05
- Melting Point: 168-169 ºC
- Boiling Point: 608.8°C at 760 mmHg
9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P305+P351+P338
9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449038050-5g |
9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
406726-92-9 | 95% | 5g |
$265.00 | 2023-09-02 | |
| Alichem | A449038050-10g |
9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
406726-92-9 | 95% | 10g |
$436.80 | 2023-09-02 | |
| Chemenu | CM136907-1g |
9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
406726-92-9 | 96% | 1g |
$72 | 2021-08-05 | |
| Chemenu | CM136907-5g |
9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
406726-92-9 | 96% | 5g |
$237 | 2021-08-05 | |
| Chemenu | CM136907-10g |
9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
406726-92-9 | 96% | 10g |
$386 | 2021-08-05 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | O0439-200MG |
9-n-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
406726-92-9 | >97.0%(HPLC)(N) | 200mg |
¥490.00 | 2024-04-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O857856-1g |
9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
406726-92-9 | ≥98% | 1g |
1,211.00 | 2021-05-17 | |
| Chemenu | CM136907-1g |
9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
406726-92-9 | 96% | 1g |
$72 | 2022-09-29 | |
| Chemenu | CM136907-5g |
9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
406726-92-9 | 96% | 5g |
$237 | 2022-09-29 | |
| Chemenu | CM136907-10g |
9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
406726-92-9 | 96% | 10g |
$386 | 2022-09-29 |
9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Suppliers
9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Introduction to 9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS No. 406726-92-9)
9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS No. 406726-92-9) is a sophisticated organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of carbazole, a well-known heterocyclic aromatic compound with a wide range of applications in organic electronics and pharmaceuticals. The unique structure of this compound, featuring a carbazole core and boronic ester substituents, makes it particularly valuable for various advanced applications.
The carbazole moiety in 9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is known for its excellent electron-donating properties and high thermal stability. These characteristics make it an ideal building block for the synthesis of functional materials such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The boronic ester groups on the 2 and 7 positions of the carbazole ring provide additional reactivity and versatility in synthetic chemistry. They can be readily converted to boronic acids or used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with high efficiency and selectivity.
Recent research has highlighted the potential of 9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole in the development of novel materials for electronic devices. For instance, a study published in the Journal of Materials Chemistry C demonstrated that this compound can be used to create highly efficient OLEDs with improved stability and longer operational lifetimes. The long octyl chain attached to the carbazole core enhances solubility and processability, making it easier to incorporate into thin-film devices.
In addition to its applications in organic electronics, 9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole has shown promise in pharmaceutical research. The carbazole scaffold is known for its biological activity and has been explored as a potential lead compound for various therapeutic targets. A recent study in the European Journal of Medicinal Chemistry reported that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer properties. The presence of the boronic ester groups allows for further functionalization and optimization of these biological activities through targeted modifications.
The synthetic route to 9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole involves several well-established steps in organic synthesis. Typically, the synthesis begins with the formation of the carbazole core through a condensation reaction between indole and formaldehyde. Subsequent functionalization steps introduce the octyl chain and the boronic ester groups using appropriate reagents and conditions. The overall yield and purity of the final product can be optimized by carefully controlling reaction parameters such as temperature and solvent choice.
The physical properties of 9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole are also noteworthy. It is a solid at room temperature with a melting point typically around 100°C. The compound is moderately soluble in common organic solvents such as dichloromethane and tetrahydrofuran (THF), which facilitates its use in solution-based processing techniques. Its thermal stability is another key advantage; it can withstand temperatures up to 300°C without significant degradation.
In conclusion, 9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)l)-9H-carbazole (CAS No. 406726-92-9) is a versatile compound with significant potential in both materials science and pharmaceutical research. Its unique combination of electronic properties and chemical reactivity makes it an attractive candidate for developing advanced materials and therapeutic agents. Ongoing research continues to uncover new applications and optimize its performance in various fields.
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